

Use of 2-Bromo-5-methoxyaniline hydrochloride in pharmaceutical intermediate synthesis

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Compound of Interest

Compound Name: 2-Bromo-5-methoxyaniline hydrochloride

Cat. No.: B144421

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An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of **2-Bromo-5-methoxyaniline hydrochloride** in the synthesis of pharmaceutical intermediates.

Introduction: The Strategic Importance of 2-Bromo-5-methoxyaniline Hydrochloride

2-Bromo-5-methoxyaniline, and its hydrochloride salt, is a highly versatile aromatic building block pivotal in the landscape of modern pharmaceutical synthesis.^{[1][2]} Its utility stems from a unique combination of functional groups: a nucleophilic aniline, a methoxy group that influences electronic properties and provides a potential site for demethylation, and a strategically placed bromine atom. This bromine atom is the key to its role as a versatile intermediate, serving as a reactive handle for sophisticated carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions.^[3] These reactions, particularly palladium-catalyzed cross-couplings, are foundational in constructing the complex molecular architectures of many active pharmaceutical ingredients (APIs).^{[4][5]}

This guide provides a detailed overview of its applications, focusing on the underlying principles of key reactions and offering robust protocols for its use in the synthesis of advanced pharmaceutical intermediates, such as those for epidermal growth factor receptor (EGFR) inhibitors and melatonergic ligands.^{[1][6]}

Table 1: Physicochemical Properties of 2-Bromo-5-methoxyaniline

Property	Value	Source
CAS Number	59557-92-5	[1] [7] [8]
Molecular Formula	C ₇ H ₈ BrNO	[1] [9]
Molecular Weight	202.05 g/mol	[1] [8] [9]
Appearance	Light brown crystalline powder	[8]
Melting Point	189-190 °C	[1] [8]

| IUPAC Name | 2-bromo-5-methoxyaniline |[\[9\]](#) |

Core Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[\[10\]](#)[\[11\]](#)[\[12\]](#) For 2-Bromo-5-methoxyaniline, this reaction is instrumental in attaching a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position, a critical step in building the core scaffolds of many therapeutic agents, particularly kinase inhibitors.[\[11\]](#)[\[13\]](#)

Reaction Principle

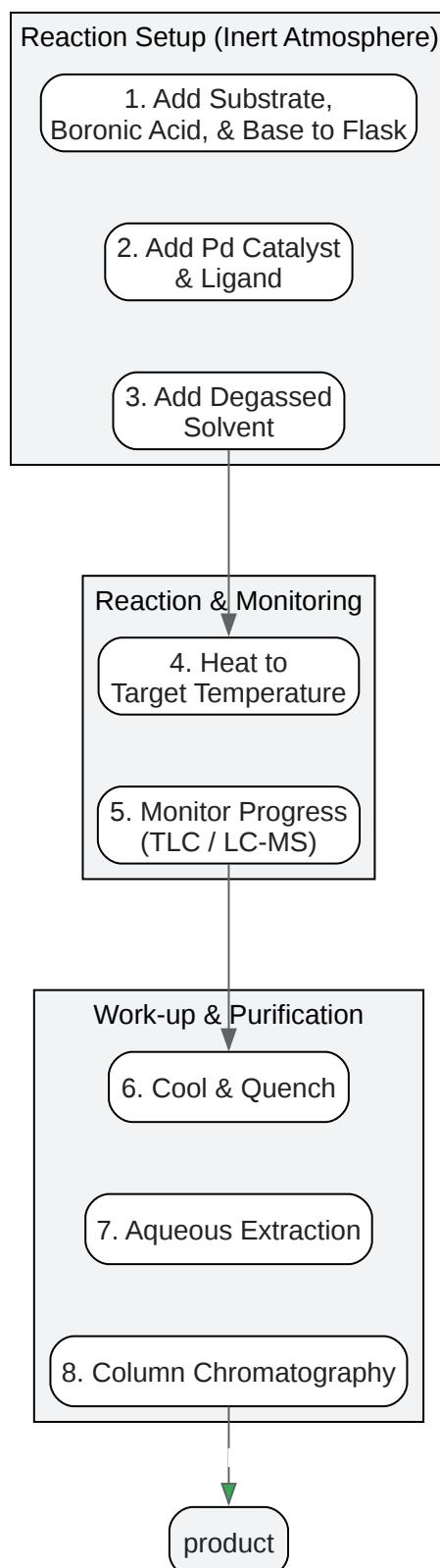
The catalytic cycle involves three primary steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-5-methoxyaniline. The C-Br bond is significantly more reactive than a C-Cl bond, allowing for chemoselective coupling.[\[10\]](#)[\[11\]](#)[\[14\]](#)
- Transmetalation: The organoboron species (e.g., a boronic acid), activated by a base, transfers its organic moiety to the palladium center, displacing the halide.[\[11\]](#)

- Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl or alkyl-aryl structure and regenerating the Pd(0) catalyst, which re-enters the cycle.[10][11]

Experimental Workflow and Protocol

The following diagram and protocol provide a generalized approach. Researchers should note that optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.[15]



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Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Protocol: Suzuki Coupling of 2-Bromo-5-methoxyaniline with Phenylboronic Acid

This protocol is a representative starting point for coupling arylboronic acids.

- Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add **2-Bromo-5-methoxyaniline hydrochloride** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 equiv.).[\[11\]](#)
- Catalyst Addition: Add the palladium precatalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%) and, if required, a phosphine ligand.
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[\[11\]](#)
- Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[\[11\]](#)
- Reaction: Heat the mixture to the target temperature (typically 80-100 °C) with vigorous stirring.[\[11\]](#)
- Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
- Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.[\[11\]](#)
- Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Table 2: Typical Reagents for Suzuki-Miyaura Coupling

Component	Examples	Typical Loading (mol%)	Purpose
Palladium Precatalyst	Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), CataCXium A Palladacycle	1-5%	The active catalyst that drives the C-C bond formation. [15]
Ligand	SPhos, XPhos, PPh ₃	1-10%	Stabilizes the Pd center and modulates its reactivity.
Base	K ₂ CO ₃ , Cs ₂ CO ₃ , K ₃ PO ₄	200-300%	Activates the boronic acid for the transmetalation step. [11]

| Solvent | Toluene, 1,4-Dioxane, 2-MeTHF, often with Water | N/A | Solubilizes reagents and influences reaction kinetics.[\[15\]](#) |

Core Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

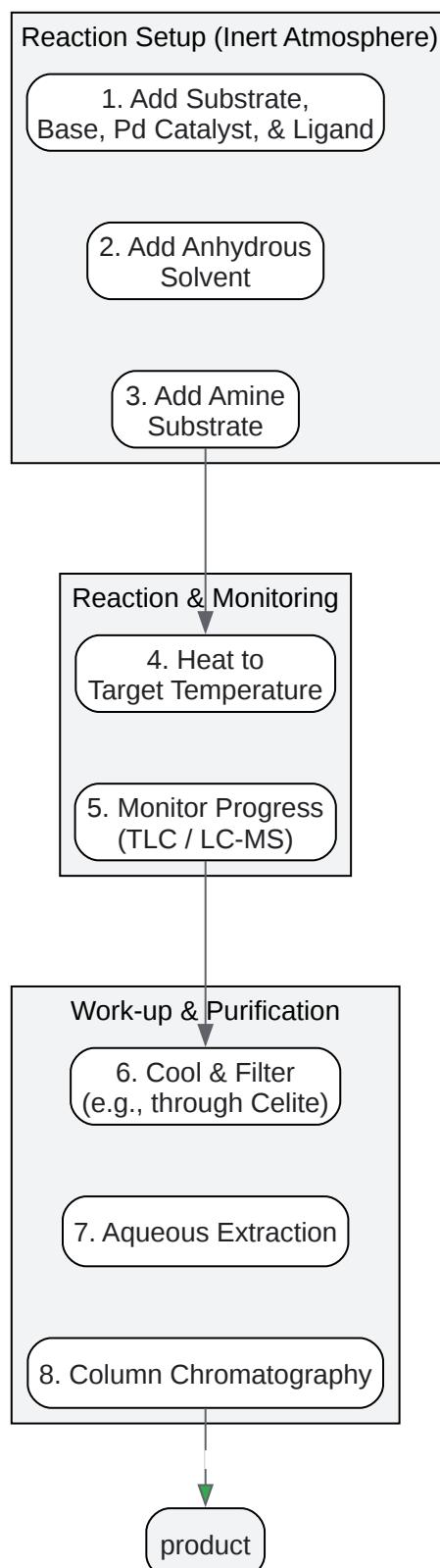
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling an aryl halide with a primary or secondary amine.[\[4\]](#)[\[16\]](#) This reaction is indispensable in medicinal chemistry for synthesizing the arylamine and heteroarylamine motifs that are ubiquitous in pharmaceuticals.[\[5\]](#) Using 2-Bromo-5-methoxyaniline as the substrate allows for the introduction of diverse amine-containing side chains, significantly expanding molecular complexity.

Reaction Principle

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle:

- Oxidative Addition: A Pd(0) complex inserts into the C-Br bond of 2-Bromo-5-methoxyaniline. [16]
- Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[16]
- Reductive Elimination: The desired N-arylated product is formed, and the Pd(0) catalyst is regenerated.[16]

Experimental Workflow and Protocol



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Caption: General workflow for a Buchwald-Hartwig amination experiment.

Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-methoxyaniline

This protocol provides a general method for coupling with a primary or secondary amine.

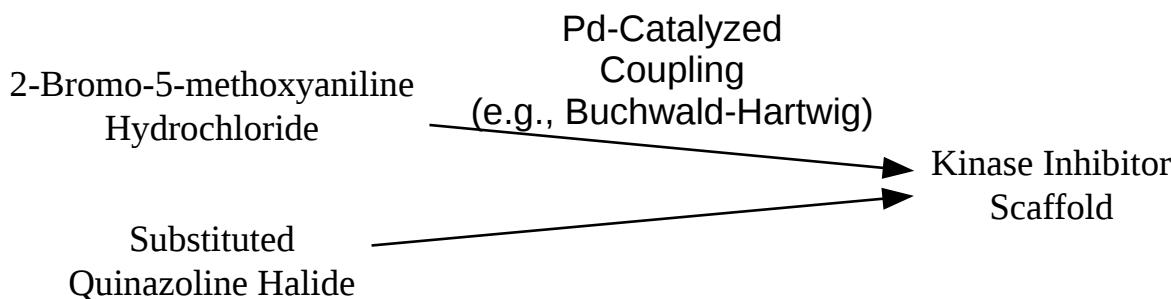
- Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-5 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv.) to a dry Schlenk tube.[16]
- Reagent Addition: Add **2-Bromo-5-methoxyaniline hydrochloride** (1.0 equiv.) to the tube.
- Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas. Repeat three times. [16]
- Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.2-1.5 equiv.).[4]
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4][16]
- Monitoring: Follow the reaction's progress by TLC or LC-MS.
- Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. [14][16]
- Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate. Purify the crude product by flash column chromatography.[14]

Application in Kinase Inhibitor Synthesis: A Conceptual Pathway

Many kinase inhibitors, such as the EGFR inhibitor Gefitinib, feature a substituted quinazoline core.[17][18][19][20] While published syntheses of Gefitinib may start from different materials, 2-Bromo-5-methoxyaniline represents a valuable precursor for analogous structures. A key

synthetic disconnection involves forming the bond between the aniline nitrogen and the quinazoline core, a transformation perfectly suited for a Buchwald-Hartwig or S_nAr reaction.

The diagram below illustrates a conceptual pathway where a bromoaniline derivative is coupled to a heterocyclic core, a common strategy in constructing libraries of potential kinase inhibitors.



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Caption: Conceptual coupling to form a kinase inhibitor scaffold.

This strategy leverages the C-Br bond as a linchpin. By first using the aniline's nucleophilicity and then exploiting the bromine for a subsequent cross-coupling (or vice-versa), chemists can rapidly build molecular diversity around a central scaffold, which is a key process in lead optimization during drug discovery.

Safety, Handling, and Storage

2-Bromo-5-methoxyaniline and its hydrochloride salt are hazardous chemicals that must be handled with appropriate precautions.[\[21\]](#)

Hazard Identification

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[\[9\]\[21\]](#)
- Irritation: Causes skin irritation and serious eye irritation.[\[9\]\[21\]](#)
- Organ Toxicity: May cause respiratory irritation.[\[9\]\[21\]](#) May cause damage to organs through prolonged or repeated exposure.

Recommended Handling and PPE

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[21] Ensure eyewash stations and safety showers are readily accessible.[21]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[21]
 - Skin Protection: Wear chemical-resistant gloves and protective clothing to prevent skin exposure.[21]
 - Respiratory Protection: If dusts are generated or exposure limits may be exceeded, use a NIOSH/MSHA or EN 149 approved respirator.[21]
- Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[21]

Storage Conditions

- General: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21]
- Sensitivities: The compound may be light and air-sensitive. Store under an inert atmosphere (e.g., Argon) and keep in a dark place.[7]
- Security: Store locked up or in an area accessible only to qualified personnel.[21]

Conclusion

2-Bromo-5-methoxyaniline hydrochloride is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined reactivity, particularly in robust and versatile palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient and modular construction of complex pharmaceutical intermediates. By understanding the principles behind its reactivity and adhering to safe handling protocols, researchers can fully leverage this building block to accelerate the discovery and development of next-generation therapeutics.

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